N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide
Description
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3N3O2P/c1-11(2)15(14,12(3)4)10-5(13)6(7,8)9/h1-4H3,(H,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDRPJFLKOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3N3O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide typically involves the reaction of bis(dimethylamino)phosphoryl chloride with trichloroacetamide under controlled conditions. The reaction is carried out in an aprotic solvent such as chloroform or ethyl acetate, and the mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
Medicinal Chemistry
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide has shown promise in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. Its mechanism of action likely involves disrupting microbial cell membranes or interfering with metabolic pathways .
- Cancer Research : Derivatives of this compound have been explored for their potential to inhibit tumor growth in vitro. Research suggests that the phosphoryl group enhances the compound's ability to interact with biological targets involved in cancer progression .
Agricultural Chemistry
The compound has been investigated for its role as a pesticide and insecticide:
- Fungicidal Activity : Preliminary screening against various fungal pathogens such as Fusarium and Botrytis revealed low fungicidal activity; however, modifications to the structure may enhance efficacy .
- Plant Growth Regulation : Research indicates that phosphorylated compounds can influence plant growth and resistance to pathogens, making them valuable in agricultural applications .
Coordination Chemistry
This compound can form complexes with metal ions, which are useful in catalysis:
- Metal Complexation : The nitrogen and oxygen donor atoms in the compound facilitate chelation with metal centers such as copper(II), leading to unique properties that can be exploited in materials development .
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Disrupts cell membranes | , |
| Antifungal | Inhibits fungal growth | , |
| Tumor Growth Inhibition | Inhibits proliferation of cancer cells | , |
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide | Contains phosphinoyl instead of phosphoryl | Different biological activity profile |
| N-benzyl-2,2,2-trichloroacetamide | Benzyl group replaces dimethylamino | Potentially different reactivity patterns |
| N-(diethylamino)-trichloroacetamide | Lacks the carbonyl group | Used primarily in simpler synthetic applications |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a dose-dependent inhibition of growth for both gram-positive and gram-negative bacteria. This suggests potential for development as an antimicrobial agent in clinical settings.
Case Study 2: Agricultural Application
Field trials were conducted to assess the effectiveness of this compound as a fungicide. While initial results showed limited efficacy against certain fungal pathogens, modifications to the formulation improved performance significantly. This highlights the importance of structural optimization in enhancing agricultural applications.
Mechanism of Action
The mechanism of action of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, making the compound useful as an enzyme inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphoryl-Containing Trichloroacetamides
a) N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide
- Structure: Benzylamino groups replace dimethylamino substituents on the phosphoryl group.
- Synthesis: Prepared similarly via Kirsanov’s reaction but using benzylamine instead of dimethylamine .
- Coordination Behavior : Forms binuclear Zn(II) complexes with distorted octahedral geometry. The benzyl groups enhance steric bulk, influencing dimerization via bridging phosphoryl oxygen atoms .
- Applications : Primarily used in coordination chemistry for synthesizing luminescent or bioactive metal complexes .
b) N-{bis[methyl(phenyl)amino]phosphoryl}-2,2,2-trichloroacetamide (HL)
- Structure: Methyl(phenyl)amino substituents introduce aromaticity, altering electronic properties.
- Crystal Structure: The phosphoryl and carbonyl groups adopt a trans configuration, with P—N bond lengths (1.634–1.649 Å) slightly longer than in the dimethylamino analogue .
- Metal Complexes : Forms uranyl(VI) complexes with a distorted hexagonal bipyramidal geometry, stabilized by N—H⋯O hydrogen bonds .
c) N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide in Holmium Complexes
- Structure: Identical to the target compound but termed "phosphinoyl" (P=O) in literature.
- Coordination: Binds to holmium(III) in a tridentate manner, with additional coordination from triphenylphosphine oxide. The dimethylamino groups allow flexibility, leading to rotational disorder in the crystal lattice .
Non-Phosphoryl Trichloroacetamides
a) N,N′-(Methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) (Cm7)
- Structure : Lacks a phosphoryl group; instead, two trichloroacetamide units are linked via a methylenebis(phenylene) spacer.
- Synthesis: Produced by reacting trichloroacetamide with diamine derivatives in methanol, yielding 30% after chromatography .
- Applications : Used in polymer synthesis (e.g., polyurethanes) due to its rigidity and thermal stability .
b) Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
Structural and Functional Analysis
Table 1: Key Properties of Selected Compounds
Substituent Effects on Coordination Chemistry
- Dimethylamino Groups: Electron-donating nature enhances metal-ligand bond strength. The small size allows flexible coordination, enabling tridentate binding in holmium complexes .
- Benzylamino Groups: Bulky substituents limit coordination modes but promote dimerization via bridging oxygen, as seen in Zn(II) complexes .
- Methyl(phenyl)amino Groups: Aromatic rings introduce π-stacking interactions, stabilizing uranyl complexes .
Biological Activity
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphoryl group attached to a trichloroacetamide moiety, with two dimethylamino groups contributing to its reactivity. The chemical formula for this compound is C₉H₁₄Cl₃N₃O₂P, which indicates a complex structure that can engage in various chemical interactions.
The biological activity of this compound primarily involves its interaction with enzymes. The phosphoryl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This mechanism disrupts normal biochemical pathways, making the compound a potential candidate for drug development aimed at enzyme inhibition .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial and fungal strains, showing varying degrees of efficacy in inhibiting growth.
- Enzyme Inhibition : Its potential as an enzyme inhibitor has been explored extensively. The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases related to enzyme dysfunction .
- Cancer Research : There is ongoing research into the compound's derivatives for their potential anticancer properties. These derivatives have shown promise in inhibiting tumor growth in vitro.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : In vitro experiments demonstrated that the compound could inhibit the growth of various microbial pathogens. For example, it was found to be effective against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Enzyme Interaction Studies : A study focusing on enzyme kinetics revealed that this compound could significantly reduce the activity of certain phosphatases. This inhibition was attributed to the formation of stable enzyme-inhibitor complexes .
- Cancer Cell Line Studies : Research involving cancer cell lines showed that derivatives of this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Antimicrobial; Enzyme Inhibitor | Strong enzyme inhibition potential |
| N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide | Antibacterial; Antifungal | Different amino substituents affecting reactivity |
| N-benzyl-2,2,2-trichloroacetamide | Limited antimicrobial | Benzyl group alters interaction dynamics |
Q & A
Q. What are the standard synthetic routes for N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide?
The synthesis typically follows a three-step procedure based on Kirsanov’s reaction , involving the reaction of phosphorus pentachloride with trichloroacetamide and subsequent substitution with dimethylamine. Key intermediates are purified via recrystallization, and the final product is characterized by melting point analysis, FTIR, and NMR spectroscopy to confirm purity and structural integrity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- FTIR : Identifies functional groups (e.g., P=O at ~1200–1250 cm⁻¹, C=O at ~1680 cm⁻¹) and hydrogen bonding interactions.
- NMR : ¹H and ¹³C NMR confirm substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
- X-ray diffraction : Resolves bond lengths (e.g., P–N: ~1.63–1.65 Å, C=O: ~1.19–1.21 Å) and torsion angles, critical for validating the distorted tetrahedral geometry at the phosphorus center .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers using MoKα radiation (λ = 0.71073 Å). Structures are solved via direct methods (e.g., SHELXS ) and refined using SHELXL . Displacement ellipsoids and hydrogen bonding networks (e.g., N–H⋯O) are analyzed at 25% probability levels. Crystallographic software (e.g., ORTEP-3 , WinGX ) visualizes molecular geometry .
Advanced Research Questions
Q. How does the ligand coordinate with metal ions, and what factors influence its coordination mode?
The ligand acts as a bidentate O,O'-donor , coordinating via the phosphoryl (P=O) and carbonyl (C=O) groups. In deprotonated form (L⁻), it chelates metals like Zn(II) or U(VI), forming distorted octahedral or hexagonal bipyramidal geometries. Coordination mode depends on:
- pH : Deprotonation enhances chelation.
- Steric effects : Bulky substituents (e.g., benzyl) may limit binding sites.
- Metal ion size : Larger ions (e.g., U(VI)) accommodate more ligands (e.g., [UO₂(L)₂(NO₃)₂]) .
Q. What challenges arise in refining the crystal structure of its metal complexes, and how are they addressed?
- Disorder : Ligand substituents (e.g., pyrrolidine in uranium complexes) may exhibit positional disorder, resolved via partial occupancy refinement .
- Twinned data : High-symmetry space groups (e.g., P2₁/n) require twin-law correction in SHELXL .
- Absorption effects : Empirical corrections (e.g., SADABS) mitigate µ(MoKα) > 3.95 mm⁻¹ in heavy-atom complexes .
Q. How do substituents on the ligand influence intramolecular interactions and stability?
Substituents like trichloromethyl groups enhance electron-withdrawing effects , stabilizing the phosphoryl moiety and promoting hydrogen bonding. Comparative studies show:
- C–Cl⋯O interactions : Contribute to crystal packing (e.g., in Zn(II) complexes).
- P–N bond elongation : Electron-donating groups (e.g., dimethylamino) increase bond length (~1.68 Å vs. 1.63 Å in unsubstituted analogues) .
Methodological Insights
Q. Table 1: Crystallographic Data for Representative Complexes
| Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R-factor |
|---|---|---|---|---|---|---|---|
| [Zn₂(L)₄(CH₃OH)₂] | P-1 | 11.12 | 13.35 | 15.44 | 90.81 | 2115.2 | R₁ = 0.039 |
| [UO₂(L)₂(NO₃)₂] | P2₁/n | 10.22 | 16.22 | 28.43 | 97.42 | 4673.7 | R₁ = 0.045 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
